1,3-dichloro-5-ethynyl-2-methoxybenzene
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Overview
Description
1,3-Dichloro-5-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-ethynyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of catalysts such as iron(III) chloride for chlorination and palladium catalysts for the ethynylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1,3-Dichloro-5-ethynyl-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the chlorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-methoxybenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,3-Dichloro-5-methoxybenzene: Similar structure but without the ethynyl group, affecting its chemical properties.
1,3-Dichloro-2-ethynylbenzene: Lacks the methoxy group, leading to different chemical behavior.
Uniqueness
1,3-Dichloro-5-ethynyl-2-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
1569438-68-1 |
---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
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